molecular formula C8H10ClN5S B2636350 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946821-99-3

5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2636350
CAS RN: 1946821-99-3
M. Wt: 243.71
InChI Key: PHUFDKFUMYKQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as CP-690,550, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CP-690,550 belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been studied for their potential in treating various autoimmune diseases.

Mechanism of Action

5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine acts as a selective inhibitor of JAK3, which is primarily expressed in immune cells. JAK3 is involved in the signaling pathways that regulate the development and function of T cells, B cells, and natural killer cells. By inhibiting JAK3, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have significant effects on the immune system, including the modulation of T cell activation and differentiation, the inhibition of B cell proliferation, and the reduction of pro-inflammatory cytokine production. Additionally, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have a favorable safety profile, with minimal effects on hematopoiesis and a low risk of infection.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its selectivity for JAK3, which allows for specific modulation of immune cell function. Additionally, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have a favorable safety profile, making it a promising candidate for further research. However, one limitation of 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is its potential for off-target effects, as JAK3 is also expressed in non-immune cells.

Future Directions

There are several potential future directions for research on 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the potential for combination therapy with other immunomodulatory agents, such as biologics or small molecule inhibitors. Additionally, further studies are needed to explore the long-term safety and efficacy of 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in various autoimmune diseases. Finally, there is a need for the development of more selective JAK3 inhibitors with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves a multi-step process that begins with the reaction of 4-chloro-2-propan-2-ylpyrazole with thiosemicarbazide, followed by cyclization with phosphorus oxychloride to form the thiadiazole ring. The resulting intermediate is then treated with ammonia to yield the final product, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors, such as 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, work by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By inhibiting JAK activity, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can modulate the immune response and reduce inflammation.

properties

IUPAC Name

5-(4-chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5S/c1-4(2)14-6(5(9)3-11-14)7-12-13-8(10)15-7/h3-4H,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUFDKFUMYKQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Cl)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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